2,2,2-Trifluoroethyl 2-{[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]carbamoyl}cyclohexanecarboxylate
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Overview
Description
2,2,2-TRIFLUOROETHYL 2-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE is a complex organic compound that features a trifluoroethyl group, an ethoxy group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method involves the use of s-triazene derived fluorinated reagents, such as 2,4,6-tris-(2,2,2-trifluoro-ethoxy)-[1,3,5] triazene (TriTFET), which offers a non-toxic and stable alternative for the synthesis of fluorinated motifs .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for various uses.
Chemical Reactions Analysis
Types of Reactions
2,2,2-TRIFLUOROETHYL 2-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the specific conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The specific conditions, such as temperature and solvent, will vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions will depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2,2-TRIFLUOROETHYL 2-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing fluorinated motifs.
Biology: Its unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs.
Industry: It is used in the production of various materials and chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 2,2,2-TRIFLUOROETHYL 2-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group, in particular, can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets will depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
- 1,1,1-Trifluoro-2-iodoethane
- 1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether
Uniqueness
What sets 2,2,2-TRIFLUOROETHYL 2-{[3-ETHOXY-1-(4-METHOXYPHENYL)-3-OXOPROPYL]CARBAMOYL}CYCLOHEXANE-1-CARBOXYLATE apart from these similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both trifluoroethyl and ethoxy groups, along with the methoxyphenyl moiety, makes it particularly versatile and valuable in various fields of research and industry.
Properties
Molecular Formula |
C22H28F3NO6 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 2-[[3-ethoxy-1-(4-methoxyphenyl)-3-oxopropyl]carbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C22H28F3NO6/c1-3-31-19(27)12-18(14-8-10-15(30-2)11-9-14)26-20(28)16-6-4-5-7-17(16)21(29)32-13-22(23,24)25/h8-11,16-18H,3-7,12-13H2,1-2H3,(H,26,28) |
InChI Key |
MLNVPPKKXPKQQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2CCCCC2C(=O)OCC(F)(F)F |
Origin of Product |
United States |
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